molecular formula C20H17BrN4O4S2 B2482941 Ethyl 4-(2-((5-(3-bromobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate CAS No. 392293-15-1

Ethyl 4-(2-((5-(3-bromobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate

Cat. No. B2482941
CAS RN: 392293-15-1
M. Wt: 521.4
InChI Key: SLMTYNDMBCQQMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(2-((5-(3-bromobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a chemical compound that has been widely researched for its potential applications in the field of medicine. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research and development.

Scientific Research Applications

Antitumor and Cytotoxic Activities

Ethyl 4-(2-((5-(3-bromobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate and its derivatives have shown promising results in antitumor activities. For instance, a study by Almasirad et al. (2016) demonstrated that certain 1,3,4-thiadiazole derivatives, similar in structure, exhibited significant cytotoxic effects against human tumor cell lines, suggesting their potential as anticancer agents (Almasirad et al., 2016).

Antimicrobial and Antifungal Activities

Compounds similar to this compound have been shown to possess antimicrobial and antifungal properties. A study by Tang et al. (2019) on benzothiazole derivatives, which include a 1,3,4-thiadiazole moiety, reported significant antibacterial and antiviral activities (Tang et al., 2019).

Antiviral Properties

Research has indicated that derivatives of 1,3,4-thiadiazole, a core component of this compound, exhibit antiviral properties. The study by Tang et al. (2019) specifically noted good antiviral activities against tobacco mosaic virus (TMV) (Tang et al., 2019).

Potential as Anticonvulsant Agents

Derivatives of 1,3,4-thiadiazole have also been explored for their anticonvulsant potential. Sych et al. (2018) synthesized a derivative that demonstrated high anticonvulsive activity in preclinical studies, suggesting the potential use of similar compounds in anticonvulsant therapies (Sych et al., 2018).

Mechanism of Action

The mechanism of action of this compound is not clear without further information. If this compound is intended to be used as a drug, its mechanism of action would depend on its specific biological target .

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s being studied for potential use as a drug, future research might focus on testing its efficacy and safety in preclinical and clinical trials .

properties

IUPAC Name

ethyl 4-[[2-[[5-[(3-bromobenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrN4O4S2/c1-2-29-18(28)12-6-8-15(9-7-12)22-16(26)11-30-20-25-24-19(31-20)23-17(27)13-4-3-5-14(21)10-13/h3-10H,2,11H2,1H3,(H,22,26)(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLMTYNDMBCQQMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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